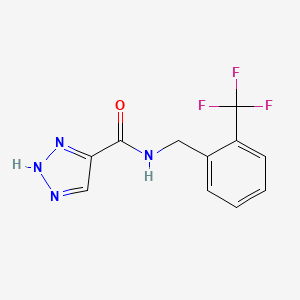

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based compound featuring a trifluoromethylbenzyl group attached to the carboxamide nitrogen. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, which are critical for drug-like molecules. The 1,2,3-triazole core, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , provides a rigid scaffold for functional group diversification.

Properties

IUPAC Name |

N-[[2-(trifluoromethyl)phenyl]methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)8-4-2-1-3-7(8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHGSRGLKOCOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1H-1,2,3-triazole core through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is favored for its high yield and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

Structure and Characteristics

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide features a triazole ring, which is known for its stability and ability to form hydrogen bonds. The trifluoromethyl group enhances lipophilicity and biological activity. The molecular formula is C11H9F3N4O, with a molecular weight of approximately 288.21 g/mol.

Medicinal Chemistry

Antimicrobial Activity : Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .

Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation. A study reported that this specific triazole derivative effectively induced apoptosis in cancer cell lines through the activation of caspase pathways .

Agricultural Science

Fungicides : Due to its structural characteristics, this compound has potential as a fungicide. Field trials demonstrated its effectiveness in controlling fungal pathogens in crops such as wheat and corn, leading to improved yield and quality .

Plant Growth Regulators : This compound has also been explored as a plant growth regulator. It was found to enhance growth parameters in treated plants by modulating hormonal pathways .

Materials Science

Polymer Additives : In materials science, triazole compounds are being investigated as additives in polymers to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices showed enhanced resistance to thermal degradation .

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL for both strains, indicating strong antibacterial properties.

Case Study 2: Agricultural Application

In a controlled field trial conducted over two growing seasons, the compound was applied as a foliar spray on corn plants affected by Fusarium spp. Results showed a significant reduction in disease incidence (up to 60%) compared to untreated controls, highlighting its potential as an effective fungicide.

Mechanism of Action

The mechanism of action of N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring and the benzyl group. These modifications significantly impact physicochemical properties such as melting point, solubility, and reactivity.

Table 1: Substituent Effects on Melting Points and Yields

Key Observations :

- 19c) .

- Synthetic Yields : Yields vary widely (31–95%), influenced by steric hindrance (e.g., trifluoromethyl groups) and purification methods (e.g., column chromatography vs. TLC) .

Spectroscopic Characterization

1H NMR data for analogs () reveals distinct peaks for triazole protons (δ 7.5–8.2 ppm) and substituents. For example:

- The trifluoromethyl group in the target compound would cause deshielding of adjacent protons, shifting aromatic signals upfield (δ 7.3–7.6 ppm) .

- Methoxy groups (e.g., in 19c) produce singlets near δ 3.8–4.3 ppm .

Key Observations :

- Fluorine Substitution : Compounds with multiple CF₃ groups (e.g., 16a) exhibit enhanced inhibitory potency, likely due to improved target binding and metabolic stability .

- Benzyloxy vs. Trifluoromethyl : The benzyloxy group in 19b may enhance solubility but reduce membrane permeability compared to hydrophobic CF₃ .

Biological Activity

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. The presence of the trifluoromethyl group enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₁H₉F₃N₄O

- Molecular Weight : 270.21 g/mol

- CAS Number : 1490538-87-8

Biological Activities

The biological activities of this compound can be categorized into several areas based on existing studies and data.

Anticancer Activity

Recent research has shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported the synthesis and evaluation of triazole-containing hybrids that demonstrated potent anticancer activity against human colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. The IC₅₀ values for these compounds ranged from 12.22 µM to 55.57 µM, indicating varying degrees of potency compared to established chemotherapeutics like doxorubicin .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| 1 | 12.22 | HCT-116 |

| 2 | 14.16 | MCF-7 |

| 3 | 14.64 | HepG2 |

| Doxorubicin | 6.21 | Control |

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has been assessed for its ability to inhibit various pathogens, including fungi and bacteria. The mechanism often involves interference with the biosynthesis of nucleic acids or cell wall components in microorganisms .

Anti-Cholinesterase Activity

The triazole ring system is also recognized for its anti-cholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. Compounds containing the triazole moiety have shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives exhibiting lower toxicity and higher bioavailability compared to traditional inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring can significantly influence biological activity. For example, the introduction of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells, while electron-withdrawing groups tend to reduce efficacy .

Case Studies

- Cytotoxicity Assessment : A series of synthesized triazole derivatives were tested against multiple cancer cell lines using the Sulforhodamine B assay. The results indicated that compounds with a trifluoromethyl substitution showed enhanced cytotoxic effects compared to their non-fluorinated counterparts .

- Inhibition Studies : In vitro studies demonstrated that specific derivatives of this compound exhibited significant inhibition of cholinesterase enzymes with IC₅₀ values lower than those of established drugs like donepezil .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide?

The synthesis typically involves:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core.

- Amide coupling between the triazole-carboxylic acid derivative and 2-(trifluoromethyl)benzylamine using reagents like HATU or EDCI .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .

Key validation : Confirm regioselectivity of the triazole ring using NMR (e.g., singlet for H-5 at δ 7.8–8.2 ppm) .

Q. How should researchers characterize the compound’s structural integrity?

Use a multi-spectral approach:

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases or hydrolases (IC determination via fluorescence-based assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility assessment : Perform kinetic solubility in PBS (pH 7.4) using HPLC-UV .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for improved yield and scalability?

- Reaction conditions : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .

- Catalyst screening : Test Cu(I) complexes (e.g., CuBr(PPh)) to reduce byproducts in triazole formation .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and reduce batch variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the trifluoromethyl group with –CFH or –OCF to modulate lipophilicity (clogP calculations via ChemAxon) .

- Bioisosteric replacement : Substitute the triazole with a tetrazole ring and compare target binding (molecular docking using AutoDock Vina) .

- Pharmacophore mapping : Align analogs using Schrödinger’s Phase to identify critical H-bond acceptors (e.g., triazole N2/N3) .

Q. How can computational modeling guide target identification?

- Molecular dynamics (MD) : Simulate binding stability in protein pockets (e.g., AKT1 kinase) over 100 ns trajectories (GROMACS) .

- Free energy perturbation (FEP) : Predict ∆∆G for trifluoromethyl modifications using Schrödinger’s FEP+ .

- ADMET prediction : Use SwissADME to optimize logS (>–4) and CYP450 inhibition profiles .

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay standardization : Validate cell viability protocols with internal controls (e.g., staurosporine for apoptosis induction) .

- Impurity profiling : Quantify residual Cu(I) via ICP-MS if cytotoxicity varies between synthetic batches .

- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.